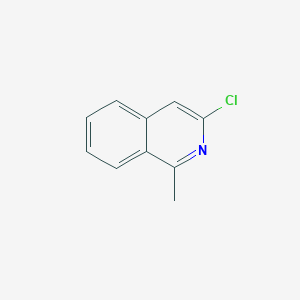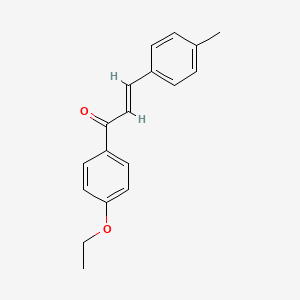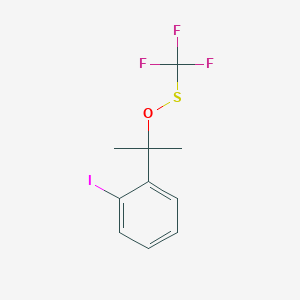![molecular formula C20H25NO3 B3106333 6-[(苯甲氧基)甲基]-4-(苯甲基)-2-吗啉甲醇 CAS No. 1581750-87-9](/img/structure/B3106333.png)
6-[(苯甲氧基)甲基]-4-(苯甲基)-2-吗啉甲醇
描述
6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
手性合成
一项专注于“6-[(苯甲氧基)甲基]-4-(苯甲基)-2-吗啉甲醇”衍生物的手性合成的研究,展示了其在生产临床评估中潜在的去甲肾上腺素再摄取抑制剂方面的效用。该过程涉及拆分和催化裂解步骤,以提供具有潜在治疗应用的手性分子 (Prabhakaran, Majo, Mann, & Kumar, 2004)。
前药开发
另一个应用是在局部给药前药的新型合成中。“6-[(苯甲氧基)甲基]-4-(苯甲基)-2-吗啉甲醇”衍生物合成的化合物显示出改善的水溶性和亲脂性,与非甾体抗炎药萘普生相比,皮肤渗透性增强。这表明其在开发更有效的药物递送系统方面的潜力 (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000)。
微管聚合抑制
进一步的研究包括其在抑制微管聚合中的作用,表明在癌症治疗中的潜在应用。合成的化合物之一对人癌细胞显示出有希望的抗增殖活性,表明其作为新型抗癌剂的一部分的效用 (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015)。
结构和合成化学
该分子还在结构和合成化学中找到应用,如其融入各种复杂分子和框架中所证明的那样。这些研究有助于我们了解分子相互作用,并为开发新的化学实体提供基础 (Wu, Dong, Dong, & Ng, 2008)。
作用机制
属性
IUPAC Name |
[4-benzyl-6-(phenylmethoxymethyl)morpholin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-14-19-12-21(11-17-7-3-1-4-8-17)13-20(24-19)16-23-15-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXBPASWOSCPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3106260.png)




![N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B3106306.png)
![Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo-](/img/structure/B3106314.png)
![2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride](/img/structure/B3106336.png)


![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)


